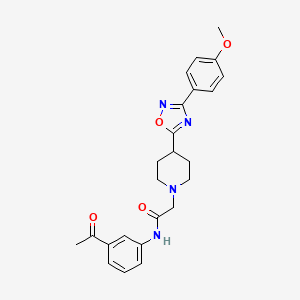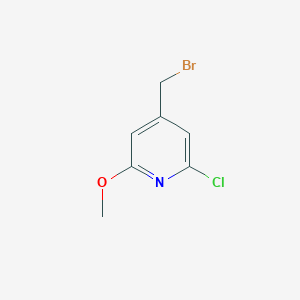![molecular formula C12H12N2O4 B2722178 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde CAS No. 1090754-06-5](/img/structure/B2722178.png)
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Green Synthesis and Catalysis
The synthesis of novel trifluoromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid highlights an approach to green chemistry. This method emphasizes recoverable catalysts and solvent-free conditions, showcasing an environmentally friendly strategy for synthesizing complex organic compounds. Such research underscores the potential of 2-oxoimidazolidine derivatives in catalyzing the formation of valuable chemical entities with minimal environmental impact (Massoumi Shahi et al., 2018).
Anticancer Research
The study on the synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids explores the therapeutic potential of compounds structurally related to 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde. These compounds were tested for their ability to inhibit cancer cell growth, indicating the significance of such structures in developing new anticancer agents (Horishny et al., 2021).
Organic Synthesis and Materials Science
Research on DFT and experimental determination of conformations of 2-(ethoxycarbonylmethoxy)-5-(arylazo)benzaldehydes and their oximes provides insights into the structural aspects of similar compounds. Understanding the conformations and electronic structures of these molecules can inform the design of materials and catalysts with tailored properties for specific applications (Manimekalai & Balachander, 2012).
Lewis Acid Catalysis
The use of Lewis acidic ionic liquids for synthesizing electrophilic alkenes via the Knoevenagel condensation demonstrates the utility of ionic liquids in facilitating chemical reactions. This research points to innovative methods of conducting classic organic reactions in more efficient and environmentally benign ways, potentially applicable to compounds similar to this compound (Harjani et al., 2002).
特性
IUPAC Name |
4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAJDZXHMTEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)
![(4-Fluorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2722100.png)



![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)



![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)
